

Technical Support Center: Managing Eltrombopag Olamine Interference with Laboratory Tests

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Compound of Interest

Compound Name: *Eltrombopag olamine*

Cat. No.: *B15602706*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from **Eltrombopag olamine** in laboratory tests.

Frequently Asked Questions (FAQs)

Q1: What is **Eltrombopag olamine** and how does it interfere with laboratory tests?

Eltrombopag olamine is a small-molecule thrombopoietin receptor (TPO-R) agonist used to treat thrombocytopenia.^[1] Its reddish-brown color can cause discoloration of serum and plasma, leading to spectral interference with laboratory tests that use spectrophotometric methods.^[1] This interference is pH-dependent and can lead to falsely elevated or decreased results, depending on the specific assay and analyzer used.^{[1][2]}

Q2: Which laboratory tests are most commonly affected by **Eltrombopag olamine** interference?

The primary laboratory tests affected are spectrophotometric assays. Significant interference has been reported for:

- Total Bilirubin: Eltrombopag and its metabolites have absorbance peaks (~450 nm and ~550 nm) that overlap with those used to measure bilirubin and diazo-bilirubin, often causing falsely elevated results.^{[2][3]}

- Cholesterol: Falsely elevated results have been observed.[4]
- Triglycerides: Interference leading to inaccurate results has been noted.[4]
- Inorganic Phosphate: Clinically significant interference has been reported.[4]
- Creatinine: Falsely high or normal results have been observed, which could incorrectly suggest renal deterioration.[1]
- Uric Acid: A statistically significant negative bias has been reported.[5]

Some studies have also noted an increase in the lipemia index on certain analyzers.[5]

Q3: Does **Eltrombopag olamine** interfere with immunoassays or coagulation tests?

The primary mechanism of interference is spectral, affecting colorimetric and spectrophotometric assays. While less common, the possibility of interference with other assay types should not be entirely dismissed, particularly those with a colorimetric or turbidimetric endpoint. There is limited specific data on widespread interference with immunoassays and coagulation panels. Long-term studies on patients have monitored coagulation assays, but specific interference has not been a prominent reported issue.[6]

Q4: Is the interference dependent on the **Eltrombopag olamine** dose or concentration?

Yes, the degree of interference is concentration-dependent.[7][8] Higher doses of Eltrombopag lead to higher plasma concentrations, which in turn increases the likelihood and magnitude of interference.[7][9] For example, studies have shown that supra-physiologically high concentrations of Eltrombopag are more likely to cause significant errors in bilirubin measurements.[7][10]

Q5: Are certain laboratory analyzers more susceptible to this interference?

Yes, the extent of interference can vary between different analytical platforms.[2] Studies have shown discrepancies in bilirubin results when measured on different analyzers like the Roche Cobas and Beckman AU systems.[2][11] It is crucial for laboratories to be aware of the specific susceptibility of their instruments.

Troubleshooting Guides

Issue: Inconsistent or unexpected clinical chemistry results in a patient on **Eltrombopag olamine**.

1. Initial Assessment and Communication:

- **Clinical Correlation:** First, assess if the laboratory results are consistent with the patient's clinical presentation.^[1] A significant change in renal function suggested by creatinine levels, for instance, should be clinically evident.
- **Notify the Laboratory:** Inform the clinical laboratory that the patient is receiving **Eltrombopag olamine**. This communication is critical for the correct interpretation of results and for triggering further investigation.

2. Methodological Solutions:

- **Alternative Analytical Methods:** Request re-testing of the affected analytes using a method that is not susceptible to spectral interference.^[1]
 - For bilirubin, High-Performance Liquid Chromatography (HPLC) is a reliable alternative that can physically separate Eltrombopag and its metabolites from bilirubin before quantification.^{[2][3]}
 - For other affected analytes, consult with the laboratory to identify alternative methods available in-house or at a reference laboratory. The vanadate oxidation assay has been suggested as a potential alternative for total bilirubin measurement with less interference compared to enzymatic assays.^[12]
- **Analyzer-Specific Considerations:** If possible, and if validated by the laboratory, re-run the sample on a different analyzer that is known to have less interference from Eltrombopag.

3. **Sample Pre-treatment (For Research Use Only - Methods require validation):** If alternative analytical methods are not available, sample pre-treatment to remove the interfering substance can be explored. These are generalized methods and require thorough validation (assessment of recovery, matrix effects, and impact on analyte stability) before implementation.

- Solid-Phase Extraction (SPE): This technique separates compounds based on their physical and chemical properties. A generic protocol for removing a small molecule drug like Eltrombopag from serum or plasma might involve:
 - Protocol: See "Experimental Protocols" section below.
- Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).
 - Protocol: See "Experimental Protocols" section below.
- Protein Precipitation: This technique can be used to remove proteins and can also help to extract small molecules. A method using acetonitrile has been described for extracting Eltrombopag for analysis.[\[13\]](#)[\[14\]](#)
 - Protocol: See "Experimental Protocols" section below.

Data Presentation

Table 1: Summary of **Eltrombopag Olamine** Interference on a Roche Cobas 6000 Analyzer

| Analyte | Interference Observed (>10% change from baseline) | Clinically Significant Interference |
|--|---|-------------------------------------|
| Total Cholesterol | Yes | Yes |
| Triglycerides | Yes | No |
| Inorganic Phosphate | Yes | Yes |
| High-Density Lipoprotein (HDL) | Yes | Yes |
| Total & Direct Bilirubin | Previously reported | Noted in other studies |
| Other Analytes (Albumin, ALP, ALT, AST, Urea, Calcium, Glucose, Iron, Magnesium, Creatinine, Bicarbonate, Transferrin, Ferritin, Electrolytes) | No | No |

Source: Data synthesized from interference studies where Eltrombopag was spiked into serum pools at concentrations up to 500 µg/mL.[\[4\]](#)

Table 2: Impact of Eltrombopag Concentration on Bilirubin Measurement (Vitros 5600 Analyzer)

| Eltrombopag Concentration (µg/mL) | Error in Total Bilirubin with Low Baseline (>+0.6 mg/dL) | Error in Unconjugated Bilirubin with Low Baseline (>+0.7 mg/dL) |
|-----------------------------------|--|---|
| >100 | Observed | Observed |

Source: Data from a study spiking Eltrombopag into plasma samples.[\[7\]](#)[\[8\]](#)

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Eltrombopag Removal (Requires Validation)

Objective: To remove Eltrombopag from serum/plasma samples prior to analysis.

Materials:

- C8 or C18 SPE cartridge
- SPE vacuum manifold
- Methanol (HPLC grade)
- Water (HPLC grade)
- Patient serum or plasma sample
- Collection tubes

Methodology:

- Sorbent Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the sorbent bed. Do not allow the sorbent to dry out between steps.
- Sample Loading: Dilute the patient sample (e.g., 1:1 with water) and load it onto the conditioned SPE cartridge.^[15] The hydrophobic Eltrombopag should retain on the C8 or C18 sorbent.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar matrix components while retaining Eltrombopag.^[15] The eluate at this stage should contain the analytes of interest (e.g., bilirubin, cholesterol), now separated from Eltrombopag.
- Analyte Collection: Collect the eluate from the washing step for analysis on the clinical chemistry platform.
- Elution of Eltrombopag (Optional - for method validation): To confirm that Eltrombopag was retained, elute it from the cartridge with 1 mL of methanol and analyze the eluate if desired.

Protocol 2: Generic Liquid-Liquid Extraction (LLE) for Eltrombopag Removal (Requires Validation)

Objective: To partition Eltrombopag into an organic solvent, leaving the desired analytes in the aqueous phase.

Materials:

- Patient serum or plasma sample
- Immiscible organic solvent (e.g., ethyl acetate, hexane)[1]
- Centrifuge tubes
- Vortex mixer
- Centrifuge

Methodology:

- Solvent Addition: In a centrifuge tube, add a volume of the organic solvent to the patient sample (e.g., a 1:1 ratio).
- Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of Eltrombopag into the organic phase.
- Phase Separation: Centrifuge the tube at a sufficient speed and duration to achieve a clear separation of the aqueous and organic layers.
- Analyte Collection: Carefully aspirate the aqueous (lower) layer, which contains the hydrophilic analytes, for analysis. Avoid disturbing the organic layer.

Protocol 3: Protein Precipitation for Eltrombopag Extraction (for LC-MS/MS analysis, adaptable for interference testing)

Objective: To precipitate proteins and extract Eltrombopag. This method is primarily for isolating Eltrombopag itself but demonstrates a principle of separation.

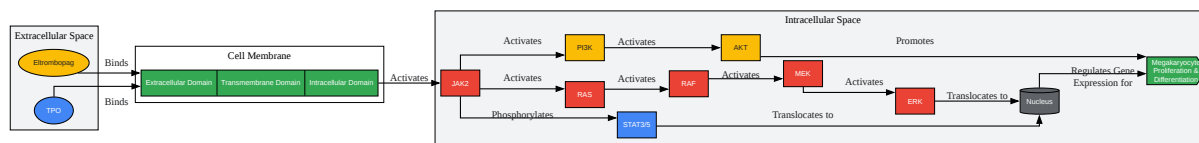
Materials:

- Patient plasma sample
- Acetonitrile
- Centrifuge tubes
- Vortex mixer
- Centrifuge

Methodology:

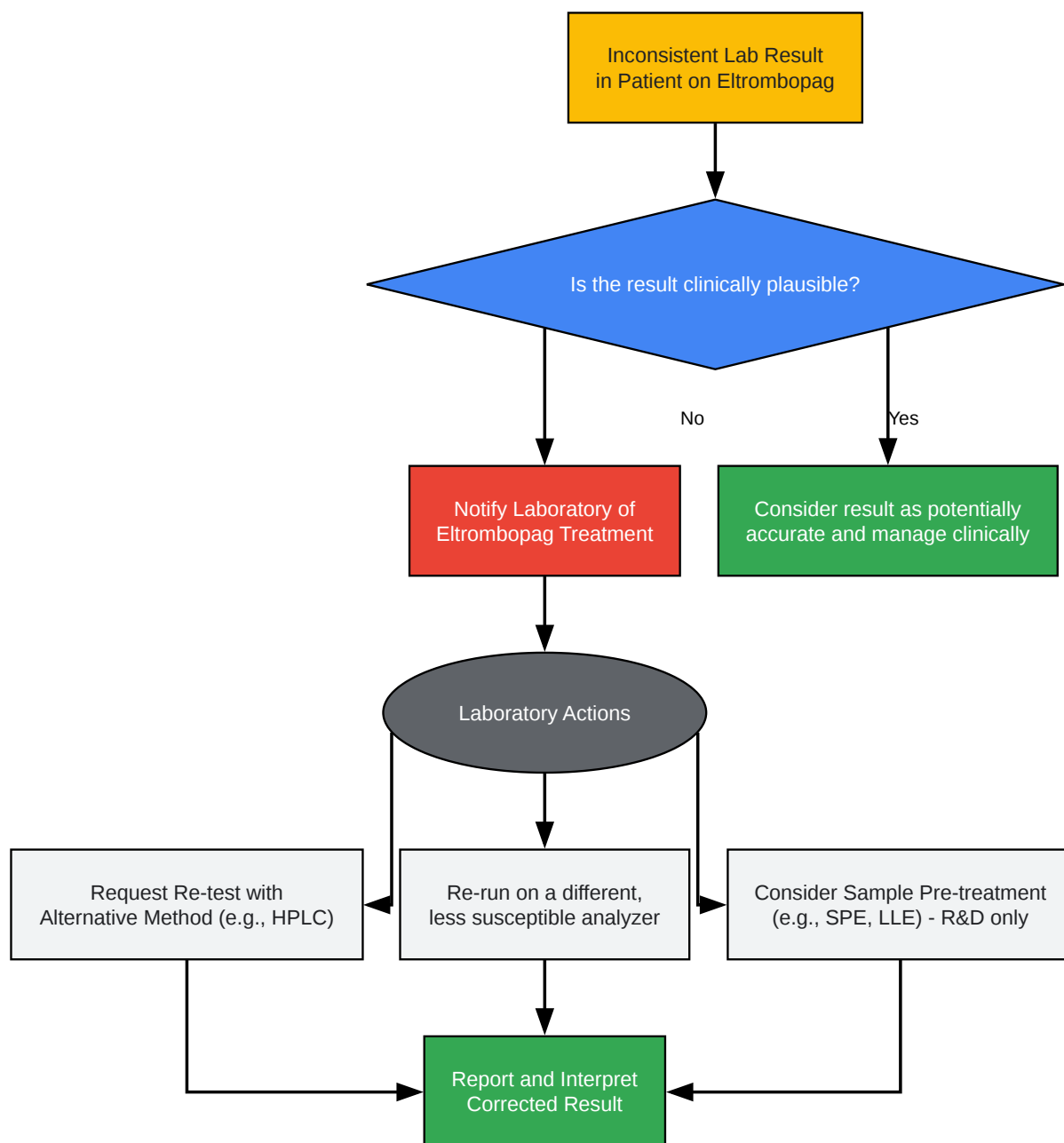
- Sample Aliquoting: Pipette a known volume of plasma (e.g., 50 μ L) into a microcentrifuge tube.[\[14\]](#)
- Precipitation: Add a larger volume of cold acetonitrile (e.g., 2 mL of mobile phase containing a high percentage of acetonitrile).[\[14\]](#)[\[16\]](#)
- Mixing: Vortex the mixture for approximately 30 seconds.
- Centrifugation: Centrifuge at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated proteins.[\[16\]](#)
- Supernatant Collection: The supernatant contains the extracted Eltrombopag. For interference removal, the remaining pellet would need to be re-solubilized and analyzed, which may introduce other analytical challenges.

Mandatory Visualizations



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Caption: Eltrombopag binds to the TPO-R, activating downstream signaling pathways.



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Caption: Workflow for troubleshooting Eltrombopag interference in lab tests.

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